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Compound of Interest

Compound Name: Trilaciclib hydrochloride

Cat. No.: B560558

Trilaciclib Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trilaciclib hydrochloride, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6
(CDKA4/6), represents a significant advancement in supportive care for patients undergoing
chemotherapy. Administered intravenously, it transiently arrests hematopoietic stem and
progenitor cells in the G1 phase of the cell cycle, thereby protecting them from the
myelosuppressive effects of cytotoxic agents. This guide provides a comprehensive overview
of the chemical structure, physicochemical properties, synthesis, and analytical methodologies
for trilaciclib hydrochloride. Furthermore, it delves into its mechanism of action,
pharmacokinetic profile, and pivotal clinical findings, offering a valuable resource for
researchers and drug development professionals.

Chemical Structure and Properties

Trilaciclib hydrochloride is the dihydrochloride salt of trilaciclib. Its chemical structure is
characterized by a spiro[cyclohexane-1,9'-pyrazino[1',2":1,5]pyrrolo[2,3-d]pyrimidin]-6'-one
core.

Chemical Structure:
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e IUPAC Name: 4-[[5-(4-methylpiperazin-1-yl)pyridin-2-ylJamino]spiro[1,3,5,11-
tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-
one;dihydrochloride[1]

« CAS Number: 1977495-97-8[2][3]

e Chemical Formula: C24H32CI2NsO[3]
e Molecular Weight: 519.5 g/mol [1][3]
Physicochemical Properties:

The following table summarizes the key physicochemical properties of trilaciclib and its
dihydrochloride salt.

Property Value Reference

A solid, described as light
Appearance [4]
yellow to yellow.

Not explicitly reported in

Melting Point . i )

publicly available literature.

Not explicitly reported in
Boiling Point ) P y P )

publicly available literature.

Slightly soluble in ethanol and
Solubility PBS (pH 7.2). Soluble in [2][5]

DMSO.

Strongest Acidic: 11.59;
pKa . [6]
Strongest Basic: 7.65

LogP Not determined. [7]

Mechanism of Action: CDK4/6 Inhibition

Trilaciclib is a reversible inhibitor of CDK4 and CDKG6, key regulators of the cell cycle.[8] By
inhibiting these kinases, trilaciclib prevents the phosphorylation of the Retinoblastoma (Rb)
protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the
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transcription of genes required for the transition from the G1 to the S phase of the cell cycle.
This induces a transient G1 cell cycle arrest.[9] In the context of chemotherapy, this mechanism
protects hematopoietic stem and progenitor cells from DNA damage induced by cytotoxic
agents, which primarily target rapidly dividing cells.[10]
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Diagram 1. Simplified signaling pathway of Trilaciclib's mechanism of action. (Max-width:
760px)

Experimental Protocols
Synthesis of Trilaciclib

Several synthetic routes for trilaciclib have been reported in patent literature. A common
approach involves the following key steps:

e Nucleophilic Substitution: Reaction of a pyrimidine derivative, such as 4-chloro-2-methylthio
pyrimidine-5-carboxylic acid ethyl ester, with a suitable amine.[11]

e Boc Protection: Protection of an amide group using di-tert-butyl dicarbonate (Boc20).[11]

« Intramolecular Cyclization: Formation of the tricyclic core structure.[11]
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» Functional Group Interconversion: This may involve steps like triflation of a hydroxyl group

followed by reductive elimination.[12]

» Oxidation: Oxidation of a thioether to a sulfone.[12]

» Deprotection: Removal of the Boc protecting group.[11]

e Final Coupling: Nucleophilic substitution with 1-methyl-4-(6-aminopyridin-3-yl)piperazine to

yield trilaciclib.[11]

A detailed, multi-step synthesis is described in U.S. Patent No. 10,865,210 B2.[11] Another
synthetic method described involves the condensation of 2-(methylthio)-7H-pyrrolo[2,3-

d]pyrimidine-6-carboxylic acid with 1-aminomethyl-1-cyclohexanol, followed by intramolecular

cyclization and subsequent nucleophilic substitution.[8]

Analytical Methodology: High-Performance Liquid

Chromatography (HPLC)

A validated stability-indicating RP-HPLC method for the estimation of trilaciclib has been

developed.[13][14]

Chromatographic Conditions:

Parameter Condition
Agilent C18 (150mm x 4.6mm, 3.6um) or Inertsil
Column
ODS (150 mm x 4.6 mm, 3.5 W)
) 0.01N KH2POa4 : Methanol (55:45 v/v) or 0.1%
Mobile Phase . . .
Orthophosphoric Acid : Acetonitrile (50:50 v/v)
Flow Rate 0.9 mL/min or 1.0 mL/min

Detection Wavelength

253 nm or 220 nm

Column Temperature 30°C
Injection Volume 10 uL
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Method Validation:

The method has been validated according to ICH guidelines for specificity, linearity, precision,
accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Linearity: The method demonstrated linearity over a concentration range of 25% to 150% of

the target concentration, with a correlation coefficient (R?) of 0.999.[2]

Precision: The method was found to be precise with %RSD values for repeatability and

intermediate precision being less than 2%.[2]

Accuracy: The recovery was found to be within 98-102%.

LOD and LOQ: The LOD and LOQ were determined to be approximately 0.14 pg/mL and
0.41 pg/mL, respectively.[2]
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Diagram 2. General workflow for the HPLC analysis of Trilaciclib. (Max-width: 760px)
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Pharmacokinetics and Clinical Data
Pharmacokinetics

Trilaciclib is administered via intravenous infusion. It exhibits dose-proportional
pharmacokinetics. The drug is primarily metabolized in the liver and has a terminal half-life of
approximately 14 hours.

Pharmacokinetic Parameters:

Parameter Value

Route of Administration Intravenous Infusion
Metabolism Hepatic

Elimination Primarily fecal
Half-life (t%2) ~14 hours

Clinical Efficacy in Myelosuppression

Clinical trials have demonstrated the efficacy of trilaciclib in reducing chemotherapy-induced
myelosuppression in patients with extensive-stage small cell lung cancer (ES-SCLC). In a
pooled analysis of three randomized, placebo-controlled Phase 2 trials, trilaciclib administered
prior to chemotherapy was associated with a statistically significant decrease in the duration of
severe neutropenia in the first cycle and a reduction in the need for supportive care
interventions such as G-CSF administrations and red blood cell transfusions.

Key Clinical Trial Findings:
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Outcome Measure Trilaciclib + Chemo Placebo + Chemo

Duration of Severe

] Significantly shorter Longer
Neutropenia (Cycle 1)
Occurrence of Severe o ]

) Significantly lower Higher
Neutropenia (Cycle 1)
Need for G-CSF Reduced Higher
Red Blood Cell Transfusions Reduced Higher

Stability

Forced degradation studies have been conducted to assess the stability of trilaciclib under
various stress conditions, including acid, base, oxidative, thermal, and photolytic stress. The
drug shows degradation under acidic, alkaline, and oxidative conditions.

Conclusion

Trilaciclib hydrochloride is a first-in-class CDK4/6 inhibitor that offers a novel approach to
mitigating chemotherapy-induced myelosuppression. Its well-characterized chemical structure,
properties, and mechanism of action provide a solid foundation for its clinical application. The
availability of validated analytical methods is crucial for its quality control and further
development. The clinical data strongly support its role in improving the safety and tolerability
of chemotherapy for patients with ES-SCLC. This technical guide serves as a comprehensive
resource for scientists and researchers involved in the ongoing study and development of this
important therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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